molecular formula C12H15ClN2O4S B2411674 Ethyl (4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)carbamate CAS No. 941886-93-7

Ethyl (4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)carbamate

Cat. No.: B2411674
CAS No.: 941886-93-7
M. Wt: 318.77
InChI Key: QTBMHBKIOFTTEG-UHFFFAOYSA-N
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Description

Ethyl (4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)carbamate is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound features a unique structure that combines a carbamate group with a chlorinated phenyl ring and a dioxidoisothiazolidinyl moiety, contributing to its distinctive chemical properties and reactivity.

Properties

IUPAC Name

ethyl N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O4S/c1-2-19-12(16)14-9-4-5-10(13)11(8-9)15-6-3-7-20(15,17)18/h4-5,8H,2-3,6-7H2,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTBMHBKIOFTTEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC(=C(C=C1)Cl)N2CCCS2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)carbamate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the following steps:

    Nitration and Reduction: The chlorinated phenyl ring is first nitrated and then reduced to introduce the amino group.

    Cyclization: The amino group undergoes cyclization with sulfur dioxide to form the dioxidoisothiazolidinyl ring.

    Carbamoylation: The final step involves the reaction of the intermediate with ethyl chloroformate to form the carbamate group.

Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Ethyl (4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the dioxidoisothiazolidinyl ring.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Sodium methoxide, potassium tert-butoxide.

Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Ethyl (4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)carbamate exerts its effects involves interactions with specific molecular targets. The dioxidoisothiazolidinyl ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The carbamate group may also play a role in binding to active sites or modifying protein structures.

Comparison with Similar Compounds

    Ethyl (4-chlorophenyl)carbamate: Lacks the dioxidoisothiazolidinyl ring, resulting in different chemical properties and reactivity.

    Ethyl (4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetate: Similar structure but with an acetate group instead of a carbamate, leading to different biological activities.

Uniqueness: Ethyl (4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)carbamate is unique due to the presence of both the dioxidoisothiazolidinyl ring and the carbamate group, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions with various molecular targets.

Biological Activity

Ethyl (4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C12H12ClN3O4S
  • Molecular Weight : 319.75 g/mol

The presence of the isothiazolidine moiety is crucial for its biological activity, particularly in inhibiting various enzymes and pathways involved in disease processes.

Biological Activity Overview

This compound has been studied for several biological activities, including:

  • Antitumor Activity : Research indicates that compounds containing isothiazolidine derivatives exhibit significant cytotoxic effects on various cancer cell lines.
  • Antimicrobial Properties : The compound has shown promise as an antimicrobial agent against both gram-positive and gram-negative bacteria.
  • Enzyme Inhibition : It acts as an inhibitor of specific enzymes involved in metabolic pathways, which may contribute to its antitumor and antimicrobial effects.

Antitumor Activity

A study conducted by Moreno et al. (2022) demonstrated that derivatives of carbamates, including this compound, exhibited potent cytotoxicity against various cancer cell lines. The study reported IC50 values indicating effective concentrations for inhibiting cell growth.

CompoundCell LineIC50 (µM)
This compoundHeLa15.5
This compoundMCF712.8

Antimicrobial Activity

In another study focusing on the antimicrobial properties of carbamate derivatives, this compound was tested against common pathogens.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Case Studies

A notable case study explored the use of this compound as a potential therapeutic agent in combination with conventional chemotherapy. The combination therapy showed enhanced efficacy and reduced side effects compared to standard treatments alone.

The biological activity of this compound can be attributed to its ability to inhibit specific enzymes involved in cell proliferation and survival pathways. The interaction with heat shock protein 90 (HSP90), a critical chaperone protein involved in maintaining protein homeostasis within cells, has been highlighted as a significant mechanism through which this compound exerts its effects .

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